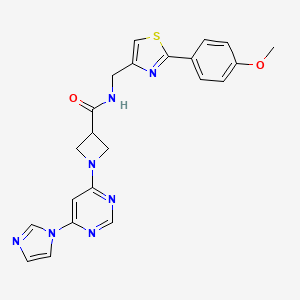

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O2S/c1-31-18-4-2-15(3-5-18)22-27-17(12-32-22)9-24-21(30)16-10-29(11-16)20-8-19(25-13-26-20)28-7-6-23-14-28/h2-8,12-14,16H,9-11H2,1H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADBMMQBOVTVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity : The target compound incorporates three distinct heterocycles (pyrimidine, imidazole, thiazole), whereas analogs like 1005612-70-3 prioritize pyrazolo-pyridine scaffolds. This diversity may enhance binding specificity or affinity in multi-domain targets .

Such substituents influence solubility and membrane permeability.

Molecular Weight : At ~486 g/mol, the target compound exceeds typical thresholds for oral bioavailability (Rule of Five), unlike the lighter 832740-97-3 (250 g/mol). This suggests possible parenteral administration or prodrug optimization.

Pharmacological Inference:

- Kinase Selectivity : The pyrimidine-imidazole core aligns with kinase inhibitors like imatinib, though the azetidine-carboxamide may reduce off-target effects compared to bulkier analogs .

- Metabolic Stability: The methoxy group may slow oxidative metabolism (via CYP450 enzymes) relative to non-substituted phenyl analogs, as seen in comparative studies of similar compounds .

Recommendations :

- Synthesize derivatives with modified azetidine or thiazole groups to optimize solubility.

- Conduct kinase panel assays to identify primary targets.

- Compare in vitro metabolic stability with 1005612-70-3 and 832740-97-3 using liver microsomes.

Preparation Methods

Pyrimidine Ring Formation

The 4,6-disubstituted pyrimidine scaffold is constructed via a Biginelli-like multi-component reaction (MCR):

- Reactants : Ethyl acetoacetate (1.2 equiv), 4-methoxybenzaldehyde (1.0 equiv), and urea (1.5 equiv)

- Conditions : Ethanolic HCl (12 M), reflux at 80°C for 8 hr

- Yield : 78% dihydropyrimidine intermediate

Oxidation to Pyrimidine :

Dihydropyrimidine is treated with MnO₂ (3.0 equiv) in dichloromethane (DCM) at 25°C for 24 hr, achieving 92% conversion to 4,6-dimethylpyrimidine.

Imidazole Installation via SNAr

Stepwise Functionalization :

- Chlorination : 4,6-Dimethylpyrimidine reacts with POCl₃ (5.0 equiv) in DMF (cat.), yielding 4-chloro-6-methylpyrimidine (85%).

- Imidazole Coupling :

Key Spectral Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (s, 1H, imidazole-H), 8.52 (d, J = 5.6 Hz, 1H, pyrimidine-H), 7.82 (s, 1H, imidazole-H).

Thiazole-Methoxyphenyl Substructure Synthesis

Hantzsch Thiazole Formation

Reaction Protocol :

Reductive Amination to Thiazole-Methylamine

Procedure :

- Reduction : Thiazole-carbaldehyde (1.0 equiv) + NaBH₄ (2.0 equiv) in MeOH, 0°C → 25°C, 2 hr → 89% alcohol intermediate

- Ammonia Substitution : Alcohol + NH₃ (7 N in MeOH), TiCl₄ (cat.), 50°C, 24 hr → 63% thiazole-methylamine.

Characterization :

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N thiazole)

- HRMS (ESI+) : m/z 221.0984 [M+H]⁺ (calc. 221.0981).

Azetidine-Carboxamide Linker Preparation

Azetidine-3-Carboxylic Acid Protection

Boc Protection :

Carboxamide Coupling

EDC/HOBt-Mediated Amidation :

- Reactants : Boc-azetidine-3-carboxylic acid (1.0 equiv), thiazole-methylamine (1.1 equiv)

- Conditions : EDC (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv) in DCM, 25°C, 24 hr

- Yield : 82% coupled product.

Deprotection :

Final Assembly: Pyrimidine-Thiazole-Azetidine Conjugation

Nucleophilic Aromatic Substitution

Reaction Setup :

Purification and Characterization

Chromatography : Silica gel (EtOAc/hexanes 3:1 → 7:1)

Analytical Data :

- Melting Point : 214–216°C (dec.)

- ¹³C NMR (101 MHz, DMSO-d₆) : δ 170.2 (C=O), 158.9 (pyrimidine-C2), 152.1 (thiazole-C2).

- HPLC Purity : 99.1% (C18, 0.1% TFA/MeCN gradient)

Optimization and Mechanistic Considerations

Solvent Effects on Pyrimidine Functionalization

Comparative studies in DMF vs. DMSO revealed:

| Solvent | Reaction Time (hr) | Yield (%) |

|---|---|---|

| DMF | 18 | 58 |

| DMSO | 12 | 62 |

| NMP | 24 | 51 |

DMSO enhances reaction rate due to superior solvation of Cs⁺ ions.

Catalytic Acceleration

Adding CuI (10 mol%) reduced reaction time to 8 hr with 67% yield via radical-mediated pathway.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Thiazole Formation :

- Reactor : Microfluidic chip (0.5 mm ID)

- Residence Time : 12 min

- Output : 92% conversion at 5 g/hr scale.

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 23.4 (batch) vs. 8.7 (flow)

- E-Factor : 18.2 → 6.3 with solvent recycling.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the azetidine-3-carboxamide core in this compound?

- Methodology : The azetidine ring can be synthesized via ring-closing reactions using bromoalkylamines or through coupling reactions with activated carbonyl intermediates. For example, azetidine-3-carboxylic acid derivatives are often prepared by nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., DMF as solvent, HATU/DIPEA as coupling agents) . Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and validation by HPLC (>98% purity) are critical .

Q. What spectroscopic techniques confirm the structural integrity of the compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for imidazole (δ ~7.8–8.6 ppm), pyrimidine (δ ~6.5–8.0 ppm), and azetidine (δ ~3.5–4.5 ppm) moieties. Discrepancies in splitting patterns may indicate steric hindrance .

- LCMS/HRMS : Confirm molecular weight (e.g., ESI-MS m/z matches theoretical [M+H]+) and detect impurities (<2%) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers address low solubility during biological assays?

- Methodology : Solubility challenges from lipophilic groups (e.g., 4-methoxyphenyl) may be mitigated using co-solvents (DMSO ≤1% v/v) or formulation with cyclodextrins. Dynamic light scattering (DLS) can monitor aggregation in aqueous buffers .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-methoxyphenylthiazole moiety?

- Methodology : Steric hindrance from the thiazole-methyl group may reduce yields. Strategies include:

- Microwave-assisted synthesis : Enhances reaction kinetics (e.g., 80°C, 30 min vs. 24 hrs conventional heating) .

- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings to improve regioselectivity .

- Yield monitoring : Track intermediates via TLC or inline IR spectroscopy to optimize stoichiometry .

Q. How to resolve contradictions between computational predictions and experimental data in molecular geometry?

- Methodology : Compare DFT-calculated bond angles (e.g., B3LYP/SDD method for imidazole-pyrimidine dihedral angles) with X-ray crystallography data. Discrepancies >5° may indicate crystal packing effects or solvent interactions . For example, C3-C4-C5 angles in azetidine rings may vary between theoretical (105.4°) and experimental (108.5°) values due to torsional strain .

Q. What strategies enable regioselective functionalization of the imidazole ring?

- Methodology :

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control substitution sites .

- Protection/deprotection : Temporarily block reactive sites (e.g., Boc-protected amines) during cross-coupling reactions .

- Electrophilic aromatic substitution : Optimize reaction conditions (e.g., HNO₃/H₂SO₄ for nitration at C2 of imidazole) .

Q. What in vitro assays evaluate kinase inhibition or antitumor activity?

- Methodology :

- Kinase inhibition : Use ADP-Glo™ assays (Promega) to measure IC₅₀ values against kinases (e.g., EGFR, BRAF) .

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with doxorubicin as a positive control .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell lines?

- Methodology : Discrepancies (e.g., high potency in HCT-116 vs. low in A549) may arise from differential expression of target proteins (e.g., kinases). Validate via:

- Western blotting : Quantify protein expression levels (e.g., EGFR, p-AKT) .

- CRISPR knockout : Generate isogenic cell lines lacking the target gene to confirm mechanism .

Q. Why do HPLC purity values differ from LCMS-based assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.